molecular formula C6H6O2S2 B6314330 5-(Methylsulfanyl)thiophene-3-carboxylic acid CAS No. 88511-90-4

5-(Methylsulfanyl)thiophene-3-carboxylic acid

Cat. No. B6314330
CAS RN: 88511-90-4
M. Wt: 174.2 g/mol
InChI Key: DOEGXAVGPQZBDT-UHFFFAOYSA-N
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Description

“5-(Methylsulfanyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C6H6O2S2 . It has a molecular weight of 174.24 . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .


Synthesis Analysis

The synthesis of thiophene derivatives like “5-(Methylsulfanyl)thiophene-3-carboxylic acid” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “5-(Methylsulfanyl)thiophene-3-carboxylic acid” is 1S/C6H6O2S2/c1-9-5-2-4 (3-10-5)6 (7)8/h2-3H,1H3, (H,7,8) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“5-(Methylsulfanyl)thiophene-3-carboxylic acid” has a molecular weight of 174.24 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, including 5-(Methylsulfanyl)thiophene-3-carboxylic acid, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules, including 5-(Methylsulfanyl)thiophene-3-carboxylic acid, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in the development of new drugs with these properties.

Synthesis of Poly (2-methylbut-2-enyl thiophene-3-carboxylate)

3-Thiophenecarboxylic acid, a compound similar to 5-(Methylsulfanyl)thiophene-3-carboxylic acid, has been used in the preparation of a novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in similar synthetic processes.

Development of D-amino Acid Inhibitor

5-(Methylsulfanyl)thiophene-3-carboxylic acid is also used as a leading compound for the development of a clinically useful D-amino acid inhibitor . It has the potential to serve as active site probes to elucidate the structure-function relationships of D-amino acids .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “5-(Methylsulfanyl)thiophene-3-carboxylic acid” and similar compounds are likely to be influenced by their potential applications. Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

5-methylsulfanylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEGXAVGPQZBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfanyl)thiophene-3-carboxylic acid

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